HNHA

Breast Cancer Xenograft Model Survival Analysis

HNHA (N-hydroxy-7-(2-naphthylthio)heptanamide; CAS 926908-04-5) is a synthetic, cell-permeable histone deacetylase (HDAC) inhibitor belonging to the hydroxamic acid class. It exhibits a structurally defined naphthylthio ether substituent attached via a heptyl linker to the zinc-binding hydroxamic acid pharmacophore, distinguishing it from the anilide-based SAHA (vorinostat).

Molecular Formula C17H21NO2S
Molecular Weight 303.4 g/mol
CAS No. 926908-04-5
Cat. No. B1673323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHNHA
CAS926908-04-5
SynonymsHNHA cpd
N-hydroxy-7-(2-naphthylthio)heptanamide
Molecular FormulaC17H21NO2S
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)SCCCCCCC(=O)NO
InChIInChI=1S/C17H21NO2S/c19-17(18-20)9-3-1-2-6-12-21-16-11-10-14-7-4-5-8-15(14)13-16/h4-5,7-8,10-11,13,20H,1-3,6,9,12H2,(H,18,19)
InChIKeyKPNNXHVGOKRBEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HNHA (CAS 926908-04-5): A Hydroxamic Acid HDAC Inhibitor with Documented In Vivo Differentiation from SAHA


HNHA (N-hydroxy-7-(2-naphthylthio)heptanamide; CAS 926908-04-5) is a synthetic, cell-permeable histone deacetylase (HDAC) inhibitor belonging to the hydroxamic acid class . It exhibits a structurally defined naphthylthio ether substituent attached via a heptyl linker to the zinc-binding hydroxamic acid pharmacophore, distinguishing it from the anilide-based SAHA (vorinostat) [1]. HNHA demonstrates an in vitro HDAC enzyme IC₅₀ of 100 nM, comparable to SAHA (IC₅₀ ≈ 50 nM) . However, independent peer-reviewed studies in breast cancer and renal cell carcinoma xenograft models have reported superior in vivo tumor growth inhibition and survival outcomes for HNHA relative to SAHA, indicating that potency at the isolated enzyme level does not fully predict in vivo efficacy for this analog [2][3].

Why HNHA (CAS 926908-04-5) Should Not Be Interchanged with Other Hydroxamic Acid HDAC Inhibitors in Preclinical Procurement


The generic substitution of HNHA with other hydroxamic acid HDAC inhibitors such as SAHA (vorinostat) or TSA (trichostatin A) is not scientifically justified due to divergent in vivo pharmacodynamic profiles despite similar in vitro enzyme IC₅₀ values. While HNHA and SAHA both target zinc-dependent HDACs with comparable nanomolar potency [1], HNHA has been shown to produce superior downstream effects in multiple independent tumor models. Specifically, HNHA treatment resulted in greater reductions of pro-angiogenic factors (VEGF and HIF-1α) and conferred significantly longer survival in xenograft-bearing mice compared to SAHA [2]. This differential in vivo performance indicates that structural variations—namely HNHA's naphthylthio ether substitution pattern—modulate pharmacokinetics, tissue distribution, or off-target effects in ways not captured by isolated enzyme inhibition assays. For experimental programs requiring consistent in vivo efficacy, particularly in breast cancer or renal cell carcinoma models, substitution with a less-characterized analog or a compound lacking direct comparative data against SAHA would introduce uncontrolled variables that compromise reproducibility and data interpretation [3].

Quantitative Comparative Evidence for HNHA (CAS 926908-04-5) vs. SAHA and Other HDAC Inhibitors in Preclinical Models


In Vivo Survival Benefit in Breast Cancer Xenograft Model: HNHA vs. SAHA

In an in vivo mouse xenograft model of breast cancer, HNHA treatment conferred a statistically significant survival advantage over SAHA [1]. Mice treated with HNHA survived longer than those treated with SAHA, a finding that directly contradicts the assumption that equivalent in vitro HDAC enzyme inhibition translates to equivalent in vivo efficacy [1]. This survival benefit was accompanied by dynamic MRI evidence of significantly decreased tumor blood flow in HNHA-treated animals, indicating superior inhibition of tumor neovascularization [1].

Breast Cancer Xenograft Model Survival Analysis

Anti-Angiogenic Factor Suppression in Cancer Cells: HNHA vs. SAHA

HNHA demonstrates superior suppression of key pro-angiogenic factors relative to SAHA in breast cancer cells [1]. In vitro treatment with HNHA resulted in markedly decreased protein levels of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1-alpha (HIF-1α) compared to both SAHA and the reference angiogenesis inhibitor fumagillin (FUMA) [1]. This effect occurred concurrently with increased histone acetylation, confirming HDAC inhibition as the upstream mechanism [1].

Angiogenesis VEGF HIF-1α Breast Cancer

Comparative Antitumor Efficacy in Renal Cell Carcinoma (RCC): HNHA vs. Established HDAC Inhibitors

In a comprehensive study of renal cell carcinoma (RCC), HNHA was directly compared to established HDAC inhibitors including SAHA and TSA [1]. HNHA demonstrated greater anti-tumor and pro-apoptotic effects on RCC xenografts than the established HDAC inhibitors [1]. Mechanistically, HNHA induced cytochrome c release from mitochondria through increased Bax expression and subsequent caspase activation, and also promoted nuclear translocation of cytochrome c, indicative of caspase-independent nuclear apoptosis [1]. The study concluded that HNHA has more potent anti-tumor activity than established HDAC inhibitors in RCC models [1].

Renal Cell Carcinoma Apoptosis Cytochrome c In Vivo Efficacy

Comparative Potency in Thyroid Cancer Cell Viability: HNHA vs. TSA and SAHA

In anaplastic thyroid carcinoma (ATC) and papillary thyroid carcinoma (PTC) cells, HNHA exhibited a lower half-maximal inhibitory concentration (IC₅₀) for reducing cell viability than both TSA and SAHA [1]. This indicates that HNHA is more potent on a molar basis in these thyroid cancer cell models [1]. Further characterization confirmed that all three HDAC inhibitors reduced cell viability compared to vehicle control, but HNHA consistently demonstrated the greatest potency [1]. In corresponding xenograft studies, the antitumor and pro-apoptotic effects of HNHA were greater than those of the established HDAC inhibitors [1].

Thyroid Cancer Anaplastic Thyroid Carcinoma Cell Viability IC₅₀

Validated Research Application Scenarios for HNHA (CAS 926908-04-5) Based on Comparative Preclinical Evidence


In Vivo Breast Cancer Xenograft Studies Requiring Superior Survival Benefit

This scenario is directly supported by evidence that HNHA-treated mice survived significantly longer than SAHA-treated mice in a breast cancer xenograft model, accompanied by decreased tumor blood flow on dynamic MRI [1]. For preclinical oncology programs evaluating HDAC inhibition as a therapeutic strategy in breast cancer, HNHA is the indicated compound when survival prolongation is a primary endpoint. The compound's demonstrated in vivo superiority over SAHA—the most clinically advanced hydroxamic acid HDAC inhibitor—reduces the risk of selecting a comparator that fails to recapitulate expected efficacy in animal models [1].

Mechanistic Studies of HDAC Inhibitor-Mediated Apoptosis via Cytochrome c Release

This application is anchored in data from renal cell carcinoma models showing that HNHA induces cytochrome c release from mitochondria through Bax expression and triggers caspase-dependent and -independent nuclear apoptosis [2]. HNHA's apoptotic effects in RCC were reported as greater than those of established HDAC inhibitors including SAHA and TSA [2]. For investigators dissecting the intersection of HDAC inhibition and mitochondrial apoptotic pathways, HNHA provides a robust tool compound with a mechanistically distinct profile validated across multiple RCC cell lines (Caki-1, A-498, 786-O, UMRC-3) [2].

Anti-Angiogenesis-Focused Preclinical Research in Solid Tumors

This scenario is based on the finding that HNHA produced markedly decreased levels of VEGF and HIF-1α in treated cells compared to SAHA and fumagillin [1]. The anti-angiogenic signature of HNHA was further corroborated by dynamic MRI evidence of reduced tumor blood flow in vivo [1]. For research groups investigating the intersection of epigenetic regulation and tumor vascular biology, HNHA offers a unique tool that combines HDAC inhibition with a more pronounced anti-angiogenic output than class-standard comparators [1].

Anaplastic Thyroid Carcinoma (ATC) Preclinical Drug Discovery

This application is justified by comparative cell viability data demonstrating that HNHA exhibits a lower IC₅₀ than both TSA and SAHA in ATC and PTC cells, with corresponding in vivo xenograft confirmation of superior antitumor and pro-apoptotic effects [3]. Given that HNHA and PXD101 have both been identified as showing promising antitumor effects against ATC in the published literature [4], HNHA represents a viable candidate for ATC-focused preclinical programs. For investigators seeking a hydroxamic acid HDAC inhibitor with validated efficacy in aggressive thyroid cancer models, HNHA provides a compound with established potency data across both in vitro and in vivo systems [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for HNHA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.